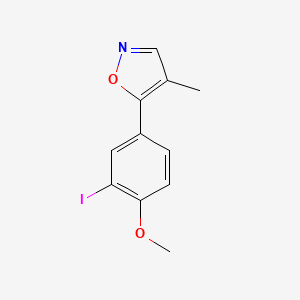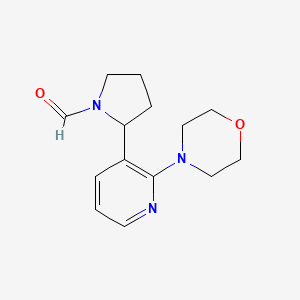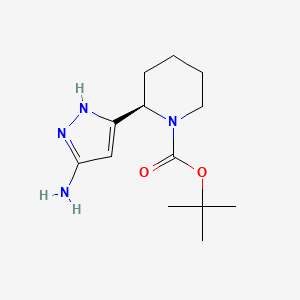
(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a tert-butyl group and a pyrazole ring, which is further functionalized with an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Functionalization with Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions during the synthesis and are removed in the final steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can yield a wide range of substituted pyrazole derivatives.
科学的研究の応用
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies to understand the biological activity of pyrazole derivatives.
Pharmaceutical Industry: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
作用機序
The mechanism of action of ®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
(S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.
Ethyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate: A similar compound with an ethyl group instead of a tert-butyl group.
Methyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate: Another similar compound with a methyl group.
Uniqueness
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with biological targets and its overall stability.
特性
分子式 |
C13H22N4O2 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16)/t10-/m1/s1 |
InChIキー |
AHHHMPSXPQNSOE-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=CC(=NN2)N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


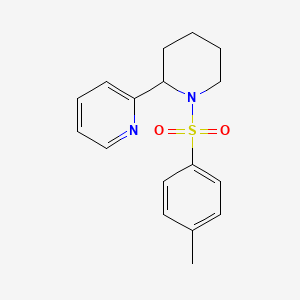
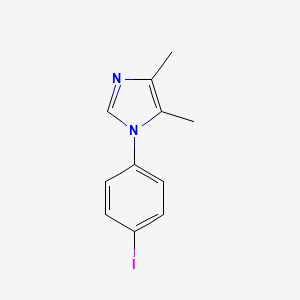




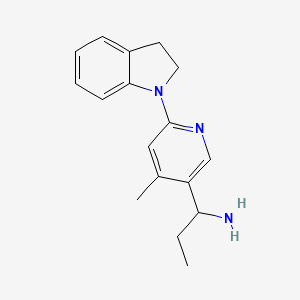

![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
